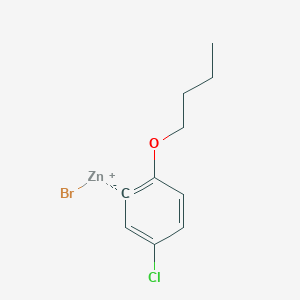
2-n-Butyloxy-5-chlorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butyloxy-5-chlorophenylzinc bromide, 0.25 M in THF: is an organozinc compound with the molecular formula C10H12BrClOZn and a molecular weight of 328.9512 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-n-Butyloxy-5-chlorophenylzinc bromide generally involves the reaction of 2-n-Butyloxy-5-chlorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a catalyst like is used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated systems: for precise control of temperature, pressure, and reaction time.
Purification steps: such as distillation or crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-Butyloxy-5-chlorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form the corresponding hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the zinc bromide group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve and for cross-coupling reactions.
Major Products:
Phenols: or from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active compounds and drug intermediates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Involved in the synthesis of polymers and advanced materials.
Agriculture: Used in the production of agrochemicals and pesticides.
Mécanisme D'action
The mechanism by which 2-n-Butyloxy-5-chlorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation processes. The compound acts as a nucleophile, transferring the phenyl group to an electrophilic partner, often facilitated by a palladium catalyst . The molecular targets include electrophilic carbon centers in organic molecules, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- 2-n-Butyloxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Comparison:
- Reactivity: 2-n-Butyloxy-5-chlorophenylzinc bromide exhibits unique reactivity due to the presence of both butyloxy and chloro substituents, which influence its electronic properties.
- Selectivity: The compound offers higher selectivity in cross-coupling reactions compared to simpler phenylzinc bromides.
- Applications: Its specific structure makes it more suitable for the synthesis of complex molecules with multiple functional groups.
Propriétés
Formule moléculaire |
C10H12BrClOZn |
|---|---|
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JBBRCIUIJAEFPS-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


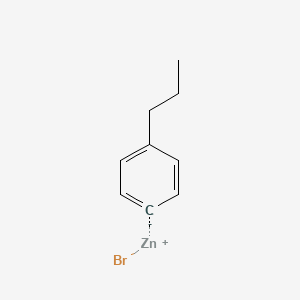
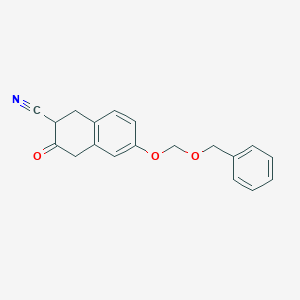
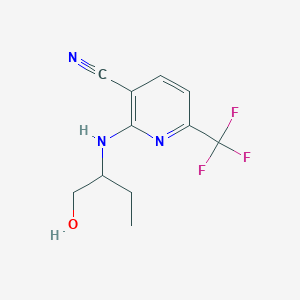
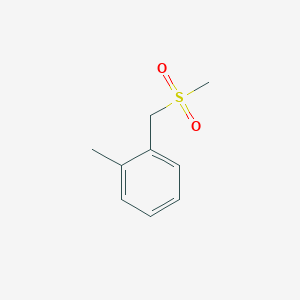
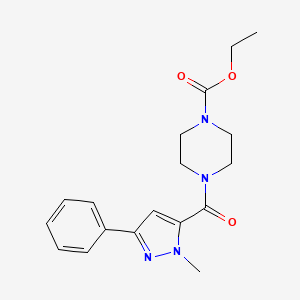



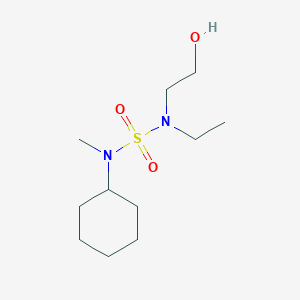
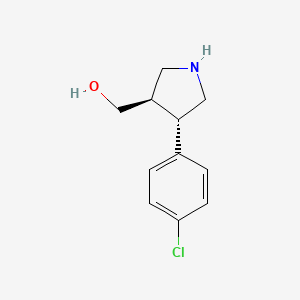
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
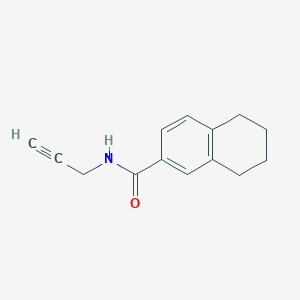
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
